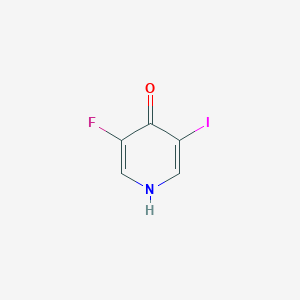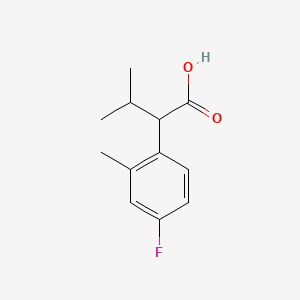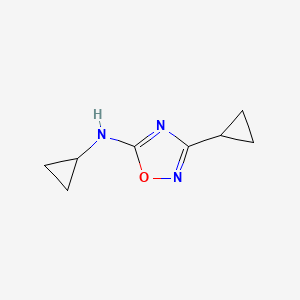
3-Fluoro-5-iodopyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-iodopyridin-4-ol is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and iodine atoms attached to a pyridine ring, specifically at the 3 and 5 positions, respectively. The hydroxyl group is located at the 4 position. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodopyridin-4-ol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine to introduce the iodine and fluorine atoms at the desired positions. This can be achieved through electrophilic aromatic substitution reactions using reagents such as iodine monochloride (ICl) and Selectfluor. The hydroxyl group can be introduced via nucleophilic substitution or hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) and bases like sodium methoxide are often employed to facilitate the reactions. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and time) ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-5-iodopyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of 3-Fluoro-5-iodopyridin-4-one.
Reduction: Formation of 3-Fluoro-5-iodopyridin-4-ylmethanol.
Applications De Recherche Scientifique
3-Fluoro-5-iodopyridin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for bioactive compounds that can modulate biological pathways.
Medicine: Investigated for its potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-iodopyridin-4-ol is largely dependent on its interaction with specific molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, enhancing its reactivity. The iodine atom, due to its size and polarizability, can participate in halogen bonding, affecting the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
- 3-Fluoro-4-iodopyridine
- 3-Fluoro-2-iodopyridine
- 5-Fluoro-2-iodopyridine
Comparison: 3-Fluoro-5-iodopyridin-4-ol is unique due to the presence of the hydroxyl group at the 4 position, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The specific positioning of the fluorine and iodine atoms also contributes to its distinct properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H3FINO |
|---|---|
Poids moléculaire |
238.99 g/mol |
Nom IUPAC |
3-fluoro-5-iodo-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3FINO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) |
Clé InChI |
QLEUKAFKVHZIDY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C(=CN1)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079028.png)

![5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079038.png)

![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13079066.png)








